tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate
Description
tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate: is a chemical compound that features a unique bicyclic structure
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.1.0]pentan-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-10-6(5)7/h5-7,10H,4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUIWZDVAKXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized using a [2+2] cycloaddition reaction, which involves the reaction of a diene with an alkene under photochemical conditions.
Introduction of the tert-butyl carbamate group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Chemical Reactions Analysis
tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the bicyclic ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate: This compound has a similar bicyclic structure but with a different ring size, which can affect its chemical properties and biological activity.
tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate: Another related compound with a larger bicyclic ring, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications.
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